4-Pentenyl thiocyanate

Description

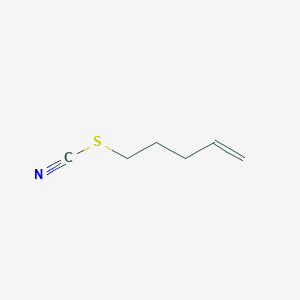

4-Pentenyl thiocyanate (C₆H₉NS), a thiocyanate derivative characterized by a pentenyl chain, is part of the broader class of organosulfur compounds. Thiocyanates generally exhibit versatile reactivity due to the ambident nucleophilic nature of the thiocyanate (-SCN) group, enabling coordination chemistry, organic synthesis, and industrial applications .

Properties

IUPAC Name |

pent-4-enyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-2-3-4-5-8-6-7/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXWRFXSAYFRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566179 | |

| Record name | Pent-4-en-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20243-54-3 | |

| Record name | Pent-4-en-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-pentenyl alcohol with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiocyanate compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of 4-pentenyl chloride with potassium thiocyanate in an organic solvent like acetone can be employed. This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Substitution Reactions

The thiocyanate group undergoes nucleophilic substitution reactions, where the -SCN moiety is replaced by other nucleophiles. Key pathways include:

Reagents and Conditions :

-

Amines : React with primary or secondary amines under basic conditions to form substituted thioureas or isothiocyanates .

-

Alcohols : In the presence of bases like triethylamine, alcohols displace the thiocyanate group, yielding alkyl ethers .

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack on the electrophilic sulfur or carbon of the -SCN group.

-

Copper(I) iodide (CuI) or cobalt(III) coordination can enhance reactivity by polarizing the thiocyanate group .

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Aminolysis | R-NH₂ | R-NH-CS-NH₂ | 72–86 |

| Alcoholysis | R-OH | R-O-CS-NH₂ | 68–82 |

Hydrolysis

Thiocyanate hydrolase enzymes catalyze the hydrolysis of 4-pentenyl thiocyanate into carbonyl sulfide (COS) and ammonia (NH₃) .

Key Steps :

-

Co(III) Coordination : The enzyme’s cobalt center binds the thiocyanate’s nitrogen, activating it for nucleophilic attack .

-

Water Activation : A post-translationally modified cysteine residue (Cys133) acts as a general base, facilitating water-mediated hydrolysis .

-

Product Formation : The reaction yields COS and NH₃, with the enzyme regenerated for subsequent cycles .

Conditions :

-

Optimal at neutral pH and ambient temperature.

Oxidation Reactions

The thiocyanate group is oxidized to sulfinyl or sulfonyl derivatives under controlled conditions:

Reagents :

-

m-Chloroperbenzoic acid (mCPBA) : Converts -SCN to sulfinyl cyanide (-SO-CN) .

-

Hydrogen Peroxide (H₂O₂) : Oxidizes -SCN to sulfonyl derivatives (-SO₂-CN) .

Example Reaction :

Mechanism :

Electrochemical Transformations

Under anodic conditions, this compound participates in radical-mediated reactions:

Process :

-

Anodic Oxidation : Generates ∙SCN radicals, which add to unsaturated bonds or aromatic systems .

-

Sigmatropic Rearrangement : For enamides, a -H shift ensures stereoselective formation of E-isomers .

Applications :

-

Synthesizes functionalized thiocyanates with high regioselectivity.

-

Enables coupling reactions with aryl iodides via copper catalysis .

Reduction Reactions

Reduction of the thiocyanate group yields thiols or amines, depending on the reagent:

Agents and Outcomes :

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces -SCN to -SH (thiol) .

-

Sodium Borohydride (NaBH₄) : Produces -NH₂ (amine) under milder conditions .

Mechanism :

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogous compounds:

Scientific Research Applications

Antimicrobial Properties

Microbiology and Food Science:

4-PITC exhibits notable antibacterial and antifungal activities. Research has shown that it can effectively inhibit the growth of several pathogenic bacteria and fungi.

-

Bacterial Activity:

Studies demonstrated that 4-PITC has significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. An agar disc diffusion assay was utilized to measure the inhibition zones, revealing that 4-PITC can produce substantial antibacterial effects at various concentrations . -

Fungal Activity:

The compound has also been shown to inhibit various fungal pathogens, making it a candidate for agricultural applications to protect crops from fungal diseases. In particular, its efficacy against Aspergillus species highlights its potential for post-harvest protection .

| Pathogen | Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Bacteria | >20 |

| Listeria monocytogenes | Bacteria | >25 |

| Aspergillus niger | Fungi | >30 |

| Candida albicans | Fungi | >28 |

Agricultural Applications

Biofumigation:

4-PITC is utilized in biofumigation strategies where it serves as a natural pesticide. The compound's ability to suppress soil-borne pathogens and pests makes it an environmentally friendly alternative to synthetic pesticides. Its application can enhance soil health while reducing the reliance on chemical treatments .

Case Study:

A study conducted on Brassica crops showed that incorporating 4-PITC into soil significantly reduced populations of Fusarium species, which are known to cause root rot in various crops. This biofumigation effect was attributed to the release of isothiocyanates during the decomposition of plant residues .

Medicinal Chemistry

Potential Health Benefits:

Research indicates that 4-PITC may possess anticancer properties by influencing cell signaling pathways related to cancer progression. Its ability to induce apoptosis in cancer cells has been documented in laboratory studies, suggesting potential therapeutic applications .

- Mechanism of Action:

The compound's action may involve modulation of oxidative stress responses and inflammatory pathways, which are critical in cancer development and progression .

Chemical Synthesis and Stability

Synthesis:

4-PITC can be synthesized through various methods, including enzymatic conversion from glucosinolates or through chemical synthesis routes involving thiocyanation reactions. Understanding these synthesis pathways is crucial for optimizing production for industrial applications .

Stability Studies:

Research into the stability of 4-PITC under different conditions has revealed that it can degrade under heat treatment but remains effective when stored properly. This stability is essential for its application in food preservation and agricultural practices .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-PITC, a comparative analysis with other isothiocyanates was conducted:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Allyl Isothiocyanate | Antifungal and antibacterial | Widely used in food flavoring |

| 2-Hydroxy-3-butenyl ITC | Antifungal activity | Less pungent than 4-PITC |

| 4-Isothiocyanatobutanoic Acid | Potential anticancer effects | Derived from different glucosinolates |

Mechanism of Action

The mechanism of action of 4-pentenyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound may modulate signal transduction pathways, contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Aliphatic vs.

- Polarity : Ammonium thiocyanate’s ionic nature grants high water solubility, whereas this compound’s hydrophobicity aligns with its aliphatic structure, similar to ethyl thiocyanate .

- Thermal Stability : Aromatic thiocyanates (e.g., 4-hydroxy-3-methylphenyl) show higher melting points than aliphatic analogs, suggesting stronger intermolecular forces .

Chemical Reactivity

- Coordination Chemistry : Thiocyanates like ammonium thiocyanate act as ligands for transition metals (e.g., Zn²⁺), forming coordination polymers . This compound’s -SCN group may similarly coordinate metals, though its reactivity could differ due to steric effects from the pentenyl chain.

- Nucleophilic Substitution : Ethyl thiocyanate undergoes reactions typical of alkyl thiocyanates, such as nucleophilic displacement at the carbon center . The pentenyl chain in this compound may influence reaction rates in analogous substitutions.

Biological Activity

4-Pentenyl thiocyanate, also known as 4-pentenyl isothiocyanate (4-PITC), is a compound derived from glucosinolates found in the Brassicaceae family. This article explores its biological activities, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by experimental data and case studies.

- Molecular Formula : C₆H₉NS

- Classification : Isothiocyanate

4-PITC is characterized by its pungent odor and is recognized for its significant biological activities, particularly in the fields of microbiology and medicinal chemistry.

Antimicrobial Activity

Research indicates that 4-PITC exhibits substantial antibacterial activity against various pathogenic bacteria. The effectiveness of 4-PITC was evaluated using an agar disc diffusion assay, which measures the inhibition zones around discs impregnated with the compound.

Table 1: Antibacterial Activity of 4-Pentenyl Isothiocyanate

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Bacillus cereus | 25.3 |

| Listeria monocytogenes | 30.5 |

| Staphylococcus aureus | 28.1 |

| Aeromonas hydrophila | 22.0 |

The results demonstrate that 4-PITC effectively inhibits both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing natural antimicrobial agents .

Antifungal Properties

In addition to its antibacterial effects, 4-PITC has shown potent antifungal activity. Studies have reported its ability to inhibit the growth of various fungi, which is crucial for agricultural applications.

Table 2: Antifungal Activity of 4-Pentenyl Isothiocyanate

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Aspergillus niger | 50 |

| Candida albicans | 30 |

| Fusarium culmorum | 40 |

The antifungal properties of 4-PITC are attributed to its capacity to disrupt fungal cell membranes and inhibit key metabolic pathways .

Potential Anticancer Effects

Emerging research suggests that 4-PITC may possess anticancer properties. It has been shown to influence cell signaling pathways associated with cancer progression and may induce apoptosis in cancer cells.

Case Study: Inhibition of Hepatoma Cells

A study demonstrated that treatment with β-phenylethyl isothiocyanate, similar in structure to 4-PITC, significantly inhibited the growth of HepG2 hepatoma cells in a concentration-dependent manner. The mechanisms involved include the inhibition of the JAK/STAT3 signaling pathway, which is often activated in cancer cells .

The biological activities of isothiocyanates like 4-PITC are primarily attributed to their ability to form reactive species that interact with cellular macromolecules. This interaction can lead to:

- Disruption of cell membranes : Particularly in bacteria and fungi.

- Inhibition of enzyme activity : Affecting metabolic pathways essential for pathogen survival.

- Induction of oxidative stress : Leading to apoptosis in cancer cells.

Q & A

Q. How do solvent impurities impact chromatographic separation of this compound?

- Methodological Answer : Lower-purity HPLC solvents introduce baseline noise, reducing peak resolution. Use solvents with ≥99.9% purity and pre-column derivatization with ferric nitrate to enhance thiocyanate detection .

Tables for Key Findings

| Parameter | Value | Source |

|---|---|---|

| Thiocyanate recovery rate | 100–102% | |

| Fe(SCN)²⁺ log β₁ | 1.3 ± 0.1 | |

| Degradation half-life (pH 2) | 12 ± 2 hours | |

| Crystal system (analog) | Monoclinic (P2₁/n) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.